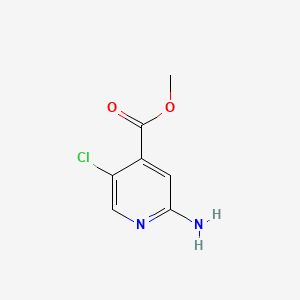

Methyl 2-amino-5-chloroisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBHGUGAXCDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737191 | |

| Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227002-03-0 | |

| Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2-amino-5-chloroisonicotinate and Related Compounds

A comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Identification and Clarification

A definitive CAS (Chemical Abstracts Service) number for "Methyl 2-amino-5-chloroisonicotinate" has not been identified in a search of chemical databases. However, a structurally similar compound, Methyl 5-amino-2-chloroisonicotinate , is well-documented and commercially available. It is highly probable that this is the intended compound of interest. This guide will focus on the available technical data for Methyl 5-amino-2-chloroisonicotinate.

Table 1: Physicochemical Data for Methyl 5-amino-2-chloroisonicotinate

| Property | Value | Reference |

| CAS Number | 1073182-59-8 | [1][2][3][4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [3] |

| Molecular Weight | 186.60 g/mol | [3] |

| IUPAC Name | methyl 5-amino-2-chloropyridine-4-carboxylate | [3] |

| Synonyms | Methyl 5-amino-2-chloropyridine-4-carboxylate | [3] |

| SMILES | O=C(C1=CC(Cl)=NC=C1N)OC | [3] |

| Appearance | Solid | |

| Purity | ≥97% | [3] |

| Storage | 4°C, protect from light | [3] |

Synthesis Protocol

A common synthetic route to Methyl 5-amino-2-chloroisonicotinate involves the esterification of 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid.[1]

Experimental Protocol:

-

Reaction Setup: A solution of 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid (8.0 g, crude) in methanol (50 mL) is stirred in a suitable reaction vessel.

-

Acid Catalysis: Concentrated sulfuric acid (5.0 mL) is added slowly to the stirred solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature overnight.

-

Solvent Removal: After cooling to room temperature, the solvent is removed under reduced pressure.

-

Neutralization: The residue is diluted with water and neutralized to a pH of 8 with a saturated sodium bicarbonate solution.

-

Extraction: The aqueous phase is extracted twice with ethyl acetate (100 mL each).

-

Washing and Drying: The combined organic phases are washed with saturated brine (50 mL) and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography.

Biological Activity and Applications

While specific biological activities and signaling pathways for Methyl 5-amino-2-chloroisonicotinate are not extensively detailed in the reviewed literature, its structural motifs are present in various biologically active molecules. For instance, substituted chloro-aminopyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of amino and chloro groups on the pyridine ring makes it a versatile building block for creating libraries of compounds for drug discovery.

Derivatives of similar structures, such as 2-amino-5-chlorobenzothiazole, have been investigated for their antifungal activity. Additionally, compounds containing a 5-chloroindole moiety have been explored as potent and orally active direct inhibitors of factor Xa, indicating potential anticoagulant activity.

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow for Methyl 5-amino-2-chloroisonicotinate.

References

- 1. Methyl 5-amino-2-chloroisonicotinate | 1073182-59-8 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 5-amino-2-chloroisonicotinate CAS#: 1073182-59-8 [m.chemicalbook.com]

- 5. Methyl 2-Chloroisonicotinate | 58481-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to Methyl 2-amino-5-chloroisonicotinate: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-chloroisonicotinate, a key heterocyclic building block in medicinal chemistry. Due to nomenclature ambiguity in various databases, this guide will focus on the well-characterized isomer, Methyl 5-amino-2-chloroisonicotinate (CAS No. 1073182-59-8) , which is the most probable compound of interest for researchers in this field. This document details its chemical structure, physicochemical and spectroscopic properties, a robust synthesis protocol, and its significant role as a crucial intermediate in the development of novel therapeutics, particularly inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The guide includes structured data tables for easy reference, detailed experimental procedures, and visualizations of the relevant signaling pathway and synthetic workflow to support advanced research and development efforts.

Chemical Identity and Structure

Methyl 5-amino-2-chloroisonicotinate is a substituted pyridine derivative with the systematic IUPAC name methyl 5-amino-2-chloropyridine-4-carboxylate.[1][2] The strategic placement of the amino, chloro, and methyl ester functional groups on the isonicotinate scaffold makes it a versatile precursor for the synthesis of more complex molecules.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| Compound Name | Methyl 5-amino-2-chloroisonicotinate |

| CAS Number | 1073182-59-8 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| IUPAC Name | methyl 5-amino-2-chloropyridine-4-carboxylate[1] |

| InChI Key | CERGHRQGKYIIED-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)c1cncc(Cl)c1N |

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for Methyl 5-amino-2-chloroisonicotinate is presented below. This data is essential for its identification, purification, and quality control.

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Light yellow to yellow solid |

| Purity | ≥97% |

| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature.[1] |

Table 3: Spectroscopic Data

| Spectrum Type | Key Peaks and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.60 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom. |

Note: While specific spectral data is not widely published, the interpretations are based on the known structure of the molecule.

Synthesis and Experimental Protocols

Methyl 5-amino-2-chloroisonicotinate is typically synthesized from 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid. The following is a detailed experimental protocol for its preparation.[3]

Synthesis of Methyl 5-amino-2-chloroisonicotinate

This synthesis involves the esterification of the carboxylic acid and subsequent deprotection of the amine group.

Experimental Workflow:

Caption: Synthesis workflow for Methyl 5-amino-2-chloroisonicotinate.

Materials:

-

5-tert-butoxycarbonylamino-2-chloroisonicotinic acid (crude)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Saturated Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Protocol:

-

To a stirred solution of crude 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid (8.0 g) in methanol (50 mL), slowly add concentrated sulfuric acid (5.0 mL).

-

Heat the reaction mixture to reflux and maintain this condition overnight.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Dilute the concentrated residue with an appropriate amount of water and neutralize it with a saturated sodium bicarbonate solution to a pH of 8.

-

Extract the neutralized aqueous phase with ethyl acetate (2 x 100 mL).

-

Combine the organic phases and wash with saturated brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield Methyl 5-amino-2-chloroisonicotinate.[3]

Applications in Drug Development: A Precursor to TAK1 Inhibitors

Methyl 5-amino-2-chloroisonicotinate is a valuable intermediate in the synthesis of potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . TAK1 is a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway and plays a crucial role in regulating cellular responses to inflammatory cytokines such as TNF-α and IL-1β.[4]

The TAK1 Signaling Pathway

TAK1 is a central node in signaling pathways that lead to the activation of transcription factors like NF-κB and AP-1.[4] Dysregulation of the TAK1 pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[5]

TAK1 Signaling Pathway Diagram:

Caption: Simplified TAK1 signaling pathway.

Role in the Synthesis of TAK1 Inhibitors

The structure of Methyl 5-amino-2-chloroisonicotinate provides multiple reaction sites for further chemical modifications, allowing for the construction of diverse molecular scaffolds that can be optimized for potent and selective inhibition of TAK1. For instance, the amino group can be acylated or alkylated, and the chloro group can be displaced via nucleophilic aromatic substitution to introduce various side chains that can interact with the ATP-binding pocket of the TAK1 enzyme.

Table 4: Quantitative Data for Representative TAK1 Inhibitors

| Compound | Target | IC₅₀ | Reference |

| 5Z-7-Oxozeaenol | TAK1 | 8.1 nM | [6] |

| Imidazopyrazine Derivative (22a) | TAK1 | Potent (specific value not provided) | [5] |

| Thienopyrimidinone Analog | TAK1 | 11 nM | [7] |

Note: The table provides data for known TAK1 inhibitors to illustrate the therapeutic potential of this class of compounds. Specific quantitative data for inhibitors synthesized directly from Methyl 5-amino-2-chloroisonicotinate is not yet widely available in the public domain.

Conclusion

Methyl 5-amino-2-chloroisonicotinate is a high-value chemical intermediate with significant potential in drug discovery and development. Its well-defined structure and versatile reactivity make it an ideal starting material for the synthesis of complex therapeutic agents. The growing interest in TAK1 as a therapeutic target for inflammatory diseases and cancer highlights the importance of this building block for the generation of novel and potent inhibitors. This technical guide provides a solid foundation of its chemical properties, synthesis, and therapeutic context to aid researchers in their pursuit of new and effective treatments.

References

- 1. Methyl 5-amino-2-chloroisonicotinate | 1073182-59-8 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. Methyl 5-amino-2-chloroisonicotinate | 1073182-59-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2002048135A1 - Tak1 inhibitors - Google Patents [patents.google.com]

- 7. Discovery of a potent and highly selective transforming growth factor β receptor-associated kinase 1 (TAK1) inhibitor by structure based drug design (SBDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 5-amino-2-chloroisonicotinate in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Methyl 5-amino-2-chloroisonicotinate, a key building block in the development of targeted therapeutics.

Introduction: The Importance of Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds form the cornerstone of a vast array of therapeutic agents. Their unique structural motifs allow for precise three-dimensional arrangements of functional groups, enabling high-affinity and selective interactions with biological targets. Among these, substituted pyridine derivatives have proven to be particularly valuable. This guide focuses on Methyl 5-amino-2-chloroisonicotinate , a polysubstituted pyridine that has emerged as a critical intermediate in the synthesis of targeted therapies, most notably in the development of kinase inhibitors. Its strategic placement of amino, chloro, and methyl ester functionalities on the isonicotinate scaffold provides a versatile platform for constructing complex molecular architectures.

IUPAC Name and Chemical Properties

The unequivocally recognized IUPAC name for the compound of interest, as confirmed by its CAS Number 1073182-59-8, is Methyl 5-amino-2-chloroisonicotinate .[1][2][3] This nomenclature specifies a pyridine ring with a methyl carboxylate group at the 4-position (an isonicotinate), a chloro group at the 2-position, and an amino group at the 5-position.

Table 1: Physicochemical Properties of Methyl 5-amino-2-chloroisonicotinate

| Property | Value | Reference |

| CAS Number | 1073182-59-8 | [1][2][3] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.60 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [3] |

Synthesis and Experimental Protocols

The synthesis of Methyl 5-amino-2-chloroisonicotinate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of Methyl 5-amino-2-chloroisonicotinate

Materials:

-

5-amino-2-chloroisonicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a suitable esterification catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Esterification: To a suspension of 5-amino-2-chloroisonicotinic acid in anhydrous methanol, slowly add thionyl chloride at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 5-amino-2-chloroisonicotinate.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction parameters and safety precautions.

Spectroscopic Data

The structural confirmation of Methyl 5-amino-2-chloroisonicotinate is achieved through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ¹H NMR Spectroscopic Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | s | 1H | H-6 (Pyridine ring) |

| ~7.2 | s | 1H | H-3 (Pyridine ring) |

| ~5.0 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Table 3: ¹³C NMR Spectroscopic Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150 | C-5 (Pyridine ring) |

| ~148 | C-2 (Pyridine ring) |

| ~140 | C-6 (Pyridine ring) |

| ~120 | C-4 (Pyridine ring) |

| ~110 | C-3 (Pyridine ring) |

| ~52 | -OCH₃ |

Table 4: FTIR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amino group) |

| ~1720 | C=O stretching (ester) |

| ~1600 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretching (ester) |

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Methyl 5-amino-2-chloroisonicotinate is a key intermediate in the synthesis of several kinase inhibitors, including the FDA-approved drug Ceritinib .[4][5] Ceritinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain types of non-small cell lung cancer. The structure of Methyl 5-amino-2-chloroisonicotinate provides a scaffold for the subsequent addition of other molecular fragments necessary for binding to the ATP-binding pocket of the kinase.

The workflow diagram above illustrates the journey from a key building block like Methyl 5-amino-2-chloroisonicotinate to the preclinical evaluation of a potential kinase inhibitor.

Targeted Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

The ultimate goal of synthesizing kinase inhibitors from precursors like Methyl 5-amino-2-chloroisonicotinate is to modulate specific signaling pathways that are dysregulated in diseases such as cancer. In the case of Ceritinib, the target is the ALK signaling pathway.[6][7][8][9]

As depicted in the diagram, the ALK receptor, when activated, triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[10] These pathways ultimately lead to changes in gene transcription and promote cell proliferation and survival. Kinase inhibitors synthesized from Methyl 5-amino-2-chloroisonicotinate are designed to block the activity of ALK, thereby halting these downstream signals and inhibiting cancer cell growth.

Conclusion

Methyl 5-amino-2-chloroisonicotinate represents a pivotal molecular scaffold in the field of medicinal chemistry and drug development. Its utility as a key building block for potent and selective kinase inhibitors like Ceritinib highlights the importance of strategically functionalized heterocyclic compounds. This technical guide provides a foundational understanding of its chemical properties, synthesis, and application, serving as a valuable resource for scientists dedicated to the discovery of next-generation targeted therapies.

References

- 1. parchem.com [parchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 5-amino-2-chloroisonicotinate CAS#: 1073182-59-8 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Biological Activity of 2-Amino-5-Chloroisonicotinate Derivatives: A Technical Guide

Disclaimer: Scientific literature extensively covers a wide range of isonicotinic acid derivatives; however, specific research on the biological activity of 2-amino-5-chloroisonicotinate derivatives is limited. This guide provides a comprehensive overview of the biological activities of structurally related substituted isonicotinic acid and isonicotinate compounds, offering insights into their potential therapeutic applications and the methodologies used for their evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Isonicotinic Acid Derivatives

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The electronic properties and structural features of the pyridine ring, combined with the diverse functionalities that can be introduced at various positions, make these compounds promising candidates for drug discovery. Notably, isoniazid, an isonicotinic acid hydrazide, has been a cornerstone in the treatment of tuberculosis for decades. The introduction of substituents such as amino and chloro groups on the pyridine ring can significantly modulate the biological activity, pharmacokinetic, and pharmacodynamic profiles of these derivatives.

Anticancer Activity of Substituted Isonicotinate Analogs

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various substituted isonicotinic acid analogs and related compounds against different cancer cell lines.

| Compound Class | Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Dihydropyridine Carboxylic Acids | Compound 3a | HCT-15 (Colon) | IC50 | 7.94 ± 1.6 | [1] |

| Dihydropyridine Carboxylic Acids | Compound 3b | HCT-15 (Colon) | IC50 | 9.24 ± 0.9 | [1] |

| Isatin-based Pyrazoline | Compound 1d | Leukemia (various) | GI50 | 0.69 - 3.35 | [2] |

| Substituted Isatin | Compound 2h | Jurkat (T-cell leukemia) | IC50 | 0.03 | [3] |

| Multi-substituted Isatin | Compound 4l | K562 (Leukemia) | IC50 | 1.75 | [4] |

| Multi-substituted Isatin | Compound 4l | HepG2 (Liver) | IC50 | 3.20 | [4] |

| Multi-substituted Isatin | Compound 4l | HT-29 (Colon) | IC50 | 4.17 | [4] |

| Thiazolo[4,5-b]pyridine-5-carboxylic acid amide | Compound 2.2 | U373 (Glioblastoma) | IC50 | Comparable to Temozolomide | [5] |

| Thiazolo[4,5-b]pyridine-5-carboxylic acid amide | Compound 2.5 | C6 (Glioma) | IC50 | Comparable to Temozolomide | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.[6]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Substituted Isonicotinate Analogs

Isonicotinic acid derivatives, particularly isoniazid, are renowned for their antimycobacterial properties. Modifications to the core structure can lead to compounds with a broad spectrum of activity against various bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for several isonicotinic acid derivatives against different microbial strains.

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Nicotinic Acid Derivative | Compound 5 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [7] |

| Nicotinic Acid Derivative | Compound 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [7] |

| Nicotinic Acid Derivative | Compound 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [7] |

| Nicotinic Acid Derivative | Compound 25 | Bacillus subtilis ATCC 6633 | 7.81 | [7] |

| Nicotinic Acid Derivative | Compound 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [7] |

| Isonicotinoylamino Acid Derivatives | Various | Bacteria/Fungi | Specific activities reported | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compounds (dissolved in a suitable solvent)

-

Microbial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microplate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 2-amino-5-chloroisonicotinate derivatives have not been elucidated. However, studies on related compounds, such as isatin derivatives, suggest that they can induce apoptosis through the mitochondrial pathway.[3][9] This pathway is a critical mechanism for programmed cell death and is often dysregulated in cancer.

The Mitochondrial Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stresses, such as DNA damage or oxidative stress. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.

Conclusion

While direct biological data for 2-amino-5-chloroisonicotinate derivatives is currently lacking in the public domain, the broader family of substituted isonicotinic acids and their analogs exhibits significant potential as anticancer and antimicrobial agents. The methodologies and findings presented in this guide, derived from research on closely related compounds, provide a solid foundation for the future investigation and development of this specific class of molecules. Further research is warranted to synthesize and evaluate 2-amino-5-chloroisonicotinate derivatives to fully elucidate their biological activity and therapeutic potential.

References

- 1. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and cytotoxicity of new 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides - Enamine [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methyl 2-amino-5-chloroisonicotinate: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-chloroisonicotinate is a highly functionalized pyridine derivative that has emerged as a crucial building block in the field of medicinal chemistry. Its unique arrangement of substituents—an amino group, a chloro group, and a methyl ester on a pyridine ring—offers multiple reaction sites for chemical modification. This versatility makes it an invaluable starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and applications of this compound in drug discovery, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| CAS Number | 185516-53-4 |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in organic solvents such as ethanol and methanol; moderately soluble in water. |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloroisonicotinic acid (Proposed)

This step is the most challenging and may require significant optimization. A potential approach involves the directed ortho-metalation of 2-amino-5-chloropyridine, followed by carboxylation.

-

Materials: 2-amino-5-chloropyridine, a strong base (e.g., lithium diisopropylamide - LDA), dry tetrahydrofuran (THF), dry ice (solid CO₂), and an acidic workup solution (e.g., 1M HCl).

-

Procedure:

-

Dissolve 2-amino-5-chloropyridine in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a strong base, such as LDA, to deprotonate the C4 position of the pyridine ring.

-

After stirring for a period to ensure complete metalation, quench the reaction by adding an excess of crushed dry ice.

-

Allow the reaction to warm to room temperature, then acidify with a suitable acid to protonate the carboxylate.

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-amino-5-chloroisonicotinic acid.

-

Step 2: Esterification to this compound

The final step is a standard Fischer esterification.

-

Materials: 2-amino-5-chloroisonicotinic acid, methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or trimethylchlorosilane - TMSCl).

-

Procedure:

-

Suspend or dissolve 2-amino-5-chloroisonicotinic acid in an excess of methanol.

-

Carefully add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Key Reactions in Medicinal Chemistry

The strategic placement of the amino, chloro, and methyl ester groups allows for a variety of chemical transformations, making this compound a versatile building block.

Amide Coupling

The amino group at the C2 position is a key handle for forming amide bonds, a common linkage in many pharmaceutical agents.

Caption: General workflow for amide coupling reactions.

Experimental Protocol for a Typical Amide Coupling:

-

Materials: this compound, a carboxylic acid, a coupling reagent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF or DCM).

-

Procedure:

-

Dissolve the carboxylic acid in the solvent, followed by the addition of the coupling reagent and the base.

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add this compound to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution to remove the coupling byproducts and excess reagents.

-

Dry the organic layer, concentrate it, and purify the resulting amide by column chromatography.

-

Suzuki Coupling

The chloro substituent at the C5 position provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl or heteroaryl groups.

Caption: General workflow for Suzuki coupling reactions.

Experimental Protocol for a Typical Suzuki Coupling:

-

Materials: this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane and water).

-

Procedure:

-

To a reaction vessel, add this compound, the boronic acid/ester, the base, and the solvent.

-

Degas the mixture by bubbling an inert gas (e.g., argon) through it.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.

-

Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the desired biaryl compound.

-

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The versatile nature of this compound has made it a valuable starting point for the synthesis of numerous kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.

p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibitors of p38 MAPK are therefore of great interest for the treatment of inflammatory diseases such as rheumatoid arthritis.

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.

Derivatives of this compound have been explored as scaffolds for p38 MAPK inhibitors. The general strategy involves an amide coupling reaction to introduce a substituted aromatic ring that can interact with the kinase's active site, while the pyridine core provides key hydrogen bonding interactions.

| Compound Type | Target | IC₅₀ (nM) | Reference |

| Benzothiazole Derivatives | p38α MAPK | 31 | |

| Imidazo[4,5-b]pyridin-2-one Derivatives | p38 MAPK | Potent Inhibition |

Note: The table presents data for classes of compounds where similar pyridine scaffolds are utilized, highlighting the potential of this compound as a starting material.

Src/Abl Kinase Inhibitors

The Src and Abl tyrosine kinases are involved in cell growth, differentiation, and survival. Dysregulation of these kinases is implicated in various cancers, most notably chronic myeloid leukemia (CML), which is driven by the Bcr-Abl fusion protein. Dual Src/Abl inhibitors are therefore important anticancer agents.

A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors. The synthesis of these compounds can involve the use of building blocks like this compound, where the amino group is reacted to form a key part of the final molecule.

| Compound | Target | IC₅₀ (nM) | Reference |

| BMS-354825 (Dasatinib) | Src | - | |

| BMS-354825 (Dasatinib) | Abl | <1 |

Note: While the direct synthesis of Dasatinib may not start from this compound, the structural motifs are highly relevant and demonstrate the utility of such building blocks in the design of potent kinase inhibitors.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a robust platform for the synthesis of a wide range of biologically active molecules. Its accessible reaction sites, particularly for amide coupling and Suzuki coupling, allow for the systematic exploration of chemical space and the development of structure-activity relationships. The successful application of this and similar building blocks in the discovery of potent kinase inhibitors for oncology and inflammatory diseases underscores its continued importance in modern drug development. As the demand for novel therapeutics continues to grow, the versatility of this compound ensures its place as a valuable tool in the arsenal of medicinal chemists.

The Enigmatic Intermediate: A Technical Review of Methyl 2-amino-5-chloroisonicotinate and its Isomers in Organic Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the synthesis, properties, and applications of Methyl 2-amino-5-chloroisonicotinate, a heterocyclic building block with potential significance in medicinal chemistry and organic synthesis. While literature specifically detailing this particular isomer is scarce, this review provides a comprehensive analysis of its closely related and more extensively studied isomer, Methyl 5-amino-2-chloroisonicotinate. By examining the known synthesis and reactivity of this analogue, we can infer and propose viable synthetic pathways and potential applications for the titular compound. This paper aims to serve as a valuable resource for researchers interested in the utility of substituted aminopyridines in the development of novel therapeutics and functional materials.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for Methyl 5-amino-2-chloroisonicotinate

| Property | Value | Reference |

| CAS Number | 1073182-59-8 | |

| Molecular Formula | C₇H₇ClN₂O₂ | |

| Molecular Weight | 186.60 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature |

Synthesis of Substituted Amino-chloroisonicotinates

The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on the known synthesis of the isomeric Methyl 5-amino-2-chloroisonicotinate and general principles of organic synthesis.

Synthesis of Methyl 5-amino-2-chloroisonicotinate

A documented synthesis of Methyl 5-amino-2-chloroisonicotinate proceeds via the esterification of 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid followed by deprotection.

Experimental Protocol:

To a stirred solution of 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid (8.0 g, crude) in methanol (50 mL), concentrated sulfuric acid (5.0 mL) was slowly added. The reaction mixture was heated to reflux and maintained at this temperature overnight. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was diluted with water and neutralized to pH 8 with a saturated sodium bicarbonate solution. The aqueous phase was extracted with ethyl acetate (2 x 100 mL). The combined organic layers were washed with saturated brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by silica gel column chromatography.

Proposed Synthesis of this compound

A hypothetical synthetic pathway to this compound would likely involve the synthesis of the corresponding carboxylic acid, 2-amino-5-chloroisonicotinic acid, followed by esterification.

Step 1: Synthesis of 2-amino-5-chloropyridine

The precursor, 2-amino-5-chloropyridine, can be synthesized via the chlorination of 2-aminopyridine. A patented method describes reacting 2-aminopyridine with a chlorinating agent in a strongly acidic medium (Hammett acidity function < -3.5) to achieve selective monochlorination at the 5-position with minimal formation of the dichlorinated byproduct. Another approach involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine.

Step 2: Carboxylation of 2-amino-5-chloropyridine

Introduction of a carboxylic acid group at the 4-position of 2-amino-5-chloropyridine would be the subsequent step to form 2-amino-5-chloroisonicotinic acid. This could potentially be achieved through methods such as lithiation followed by quenching with carbon dioxide, although the directing effects of the amino and chloro substituents would need to be carefully considered.

Step 3: Esterification of 2-amino-5-chloroisonicotinic acid

The final step would be the esterification of 2-amino-5-chloroisonicotinic acid with methanol. Standard esterification methods, such as Fischer-Speier esterification using a strong acid catalyst (e.g., sulfuric acid) in methanol, could be employed.

Applications in Organic Synthesis and Drug Development

While specific applications for this compound are not documented, the utility of its isomers and related compounds suggests its potential as a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Substituted pyridines are key components in a wide range of pharmaceuticals. For instance, 2-amino-5-chloropyridine is a known intermediate in the preparation of chloro-substituted-imidazo-pyridine herbicides. The amino and chloro substituents on the pyridine ring provide reactive handles for further functionalization, allowing for the construction of more complex molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The amino group can be acylated, alkylated, or used in coupling reactions, while the chloro group can be displaced by various nucleophiles.

Signaling Pathways and Experimental Workflows

To visualize the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis of Methyl 5-amino-2-chloroisonicotinate.

Caption: Proposed synthesis of this compound.

Conclusion

This compound represents an intriguing yet under-explored building block in organic synthesis. While direct literature evidence for its preparation and use is limited, this review has provided a comprehensive overview of the synthesis and properties of its close isomer, Methyl 5-amino-2-chloroisonicotinate. Based on this information, a viable synthetic route to the title compound has been proposed. The versatile functionalities present in this molecule suggest its potential as a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals. Further research into the synthesis and reactivity of this compound is warranted to fully elucidate its potential in various fields of chemical science. This guide serves as a foundational resource to stimulate and inform such future investigations.

The Genesis and Evolution of Substituted Isonicotinates: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and development of substituted isonicotinate compounds, a class of molecules that has played a pivotal role in the history of medicine, most notably in the fight against tuberculosis. From the serendipitous discovery of isoniazid's antitubercular activity to the rational design of novel derivatives, this document provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships that have driven research in this field.

A Landmark Discovery: The Dawn of Isoniazid

The story of substituted isonicotinates is inextricably linked with the development of isoniazid (INH), or isonicotinic acid hydrazide. While first synthesized in 1912, its profound antitubercular properties were not recognized until the early 1950s.[1] This discovery, occurring in the laboratories of Hoffmann-La Roche and Squibb, was a watershed moment in the treatment of tuberculosis, offering a potent and specific agent against Mycobacterium tuberculosis.[1]

The initial development was spurred by earlier observations of the antitubercular activity of nicotinamide and the known efficacy of thiosemicarbazones.[1] Researchers at both companies independently synthesized and tested isonicotinic acid hydrazide, finding it to be remarkably effective.[1]

Mechanism of Action: Unraveling the Intricacies of a Prodrug

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1] This activation is a critical step in its mechanism of action and a key determinant of its specificity.

The primary pathway of isoniazid's action involves the following steps:

-

Activation by KatG: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] This enzymatic reaction generates a variety of reactive species, including the crucial isonicotinoyl radical.[2]

-

Formation of the INH-NAD Adduct: The isonicotinoyl radical reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct.[2]

-

Inhibition of InhA: This INH-NAD adduct binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[2] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis.[3]

-

Disruption of Mycolic Acid Synthesis: The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall.[4] This disruption of the cell wall's integrity leads to bacterial cell death.[3]

dot

Caption: The signaling pathway of isoniazid activation and its inhibitory effect on mycolic acid synthesis in Mycobacterium tuberculosis.

The Proliferation of Derivatives: Expanding the Chemical Space

The success of isoniazid spurred extensive research into the synthesis of related substituted isonicotinate compounds. These efforts aimed to improve efficacy, overcome resistance, and explore other therapeutic applications.

Iproniazid and the Dawn of Antidepressants

One of the earliest and most significant derivatives of isoniazid was iproniazid. Initially investigated for its antitubercular properties, it was observed to have mood-elevating side effects in patients.[5] This serendipitous finding led to its development as the first monoamine oxidase inhibitor (MAOI) antidepressant, revolutionizing the treatment of depression in the 1950s.[6] However, its use was later curtailed due to concerns about hepatotoxicity.[5]

Isonicotinic Acid Hydrazones

A major class of isoniazid derivatives is the isonicotinic acid hydrazones. These compounds are typically synthesized through the condensation of isoniazid with various aldehydes or ketones.[7] This modification of the hydrazide moiety has been a fertile ground for developing new antitubercular agents, with some derivatives showing activity against isoniazid-resistant strains of M. tuberculosis.[8]

Other Substituted Isonicotinates

Research has also explored substitutions on the pyridine ring of the isonicotinate scaffold, as well as the synthesis of isonicotinamides and isonicotinate esters. These modifications can influence the physicochemical properties of the compounds, such as lipophilicity and electronic distribution, which in turn can affect their biological activity.[1][9]

Quantitative Data on Antitubercular Activity

The following table summarizes the in vitro activity of a selection of substituted isonicotinate compounds against Mycobacterium tuberculosis.

| Compound | Substitution | M. tuberculosis Strain | MIC (µM) | Reference |

| Isoniazid | None | H37Rv | 0.8 | [1] |

| 2-methyl-INH | 2-methyl on pyridine ring | H37Rv | 1.6 | [1] |

| Pyridine-2-carboxylic acid hydrazide | Isomer of INH | H37Rv | 12.5-100 | [1] |

| Isonicotinic acid N'-tetradecanoyl-hydrazide | N'-tetradecanoyl on hydrazide | M. tuberculosis | More active than INH | [3] |

| N'-cyclopentylideneisonicotinohydrazide | N'-cyclopentylidene on hydrazide | H37Rv | 0.20 | [10] |

| Compound 1 (pyridine analogue) | Complex pyridine derivative | INH-R1 (resistant) | 140 | [11] |

| Compound 2 (pyridine analogue) | Complex pyridine derivative | INH-R1 (resistant) | 170 | [11] |

| IP11 (Hydrazone with piperidine ring) | Complex hydrazone | H37Rv | 0.29 (MIC50) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of substituted isonicotinate compounds.

General Synthesis of Isonicotinic Acid Hydrazones

dot

Caption: A generalized experimental workflow for the synthesis of isonicotinic acid hydrazone derivatives.

Procedure:

-

Dissolve isoniazid (1.0 equivalent) in a suitable solvent, such as ethanol.

-

Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

-

Reflux the reaction mixture for a period of 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography.[7]

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the product with a cold solvent, such as ethanol, to remove any unreacted starting materials.

-

Dry the purified isonicotinic acid hydrazone product.

Synthesis of Isonicotinate Esters

Procedure using Thionyl Chloride:

-

To a stirred solution of a carboxylic acid (e.g., isonicotinic acid) in an alcohol (e.g., methanol), add thionyl chloride dropwise at 0 °C.[12]

-

Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for several hours.[12]

-

Cool the mixture and dilute with water.

-

Evaporate the alcohol and adjust the pH to approximately 6 with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO4), and concentrate under reduced pressure to yield the ester.[12]

InhA Enzymatic Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Procedure:

-

In a 96-well plate, perform serial dilutions of the test compound in an appropriate assay buffer.

-

Add NADH to each well to a final concentration of approximately 250 µM.

-

Add the InhA substrate (e.g., 2-trans-dodecenoyl-CoA) to each well.

-

Initiate the reaction by adding purified InhA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the percent inhibition and, if applicable, the IC50 value of the test compound.

KatG Activity Assay

Principle: The catalase activity of KatG can be assayed by monitoring the decomposition of hydrogen peroxide (H2O2), which can be measured by the decrease in absorbance at 240 nm.

Procedure:

-

Prepare a solution of hydrogen peroxide in a suitable buffer (e.g., 50 mM phosphate buffer).

-

Initiate the reaction by adding the KatG enzyme to the hydrogen peroxide solution.

-

Monitor the decrease in absorbance at 240 nm over time using a spectrophotometer.

-

The rate of decrease in absorbance is proportional to the catalase activity of the enzyme.

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for the antitubercular activity of isonicotinate derivatives.[4][13] These studies have revealed several key insights:

-

The Hydrazide Moiety: The -CONHNH2 group is critical for the activity of isoniazid and its close analogs. Modifications to this group often lead to a significant decrease or complete loss of antitubercular activity.[1]

-

The Pyridine Ring: The pyridine ring is also essential for activity. Isomers of isoniazid, such as nicotinic acid hydrazide (meta-isomer) and picolinic acid hydrazide (ortho-isomer), are significantly less active.[1]

-

Substitutions on the Pyridine Ring: Substitutions on the pyridine ring can be tolerated to some extent. For example, a methyl group at the 2-position (2-methyl-INH) retains activity comparable to isoniazid.[1] However, substitutions at the 3-position are generally not well-tolerated.[1]

-

Lipophilicity: QSAR studies have shown that the biological activity of many isoniazid derivatives does not directly correlate with their lipophilicity (log P).[4] This suggests that other factors, such as electronic and steric properties, play a more dominant role in their mechanism of action.

dot

Caption: A diagram illustrating the key structure-activity relationships for isonicotinate derivatives as antitubercular agents.

Conclusion and Future Perspectives

The discovery and development of substituted isonicotinate compounds represent a triumph of medicinal chemistry. Isoniazid remains a cornerstone of tuberculosis therapy, and the ongoing exploration of its derivatives continues to yield promising new drug candidates. The deep understanding of its mechanism of action, coupled with modern drug design strategies, provides a solid foundation for the development of novel agents to combat drug-resistant tuberculosis and other infectious diseases. Future research will likely focus on the design of isonicotinates that can evade existing resistance mechanisms, possess improved pharmacokinetic properties, and exhibit a broader spectrum of activity.

References

- 1. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of new antituberculosis agents: receptor-independent four-dimensional quantitative structure-activity relationship analysis of a set of isoniazid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of quantitative structure-activity relationships to the modeling of antitubercular compounds. 1. The hydrazide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

- 7. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Enduring Influence of Pyridine Derivatives in Agrochemical Research: A Technical Guide

Introduction

The pyridine ring, a foundational heterocyclic scaffold, is a cornerstone in the development of modern agrochemicals. Its unique chemical properties, including its ability to act as a hydrogen bond acceptor and its susceptibility to diverse chemical modifications, render it a versatile building block for creating novel and effective crop protection agents. Pyridine-based compounds have demonstrated remarkable success and play a crucial role as fungicides, insecticides, and herbicides. The strategic incorporation of the pyridine moiety into molecular designs has been shown to enhance biological activity and favorably influence toxicological profiles. This guide provides an in-depth technical overview of the pivotal role of pyridine derivatives in agrochemical research, detailing their mechanisms of action, summarizing key efficacy data, and outlining relevant experimental protocols for researchers, scientists, and drug development professionals.

Pyridine Derivatives as Herbicides

Pyridine-based herbicides are vital tools in modern agriculture for controlling unwanted vegetation. They primarily function through two distinct mechanisms of action: as synthetic auxins or as inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).

Mechanism of Action 1: Synthetic Auxin Mimics

Herbicides in this class, such as picloram and clopyralid, belong to the pyridine carboxylic acid family. They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants.[1] At herbicidal concentrations, these synthetic auxins bind to auxin receptor sites, initiating a cascade of unregulated growth that results in stem and leaf distortion, vascular system destruction, and ultimately, plant death.[1][2] This class of herbicides is particularly effective due to its persistence, offering long-term weed control.

Signaling Pathway: Synthetic Auxin Action

The following diagram illustrates the mechanism by which pyridine-based synthetic auxins disrupt normal plant growth.

Mechanism of Action 2: ACCase Inhibitors

Certain pyridine derivatives, notably those in the aryloxyphenoxypropionate ("fop") chemical family like fluazifop-p-butyl, function by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme.[3] This enzyme is crucial as it catalyzes the first committed step in the biosynthesis of fatty acids.[4] By blocking ACCase, these herbicides halt the production of phospholipids, which are essential components for building new cell membranes, particularly in regions of active growth like meristems.[5] This inhibition of lipid synthesis ultimately leads to the death of susceptible grass weeds, while broadleaf crops, which possess a tolerant form of the ACCase enzyme, are unaffected.[5]

Signaling Pathway: ACCase Inhibition

The diagram below outlines the inhibitory action of pyridine-based ACCase inhibitors on fatty acid synthesis.

References

- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 5. scielo.br [scielo.br]

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 2-amino-5-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in Methyl 2-amino-5-chloroisonicotinate. Due to the limited availability of direct experimental data on this specific molecule, this guide leverages the well-documented reactivity of its close structural analog, 2-amino-5-chloropyridine, to infer and present its chemical behavior. The principles and protocols outlined herein are intended to serve as a foundational resource for researchers engaged in the synthesis and modification of this and related compounds.

Introduction: Electronic Profile and Reactivity

The reactivity of the amino group in this compound is dictated by the electronic landscape of the pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group via an inductive effect, which generally decreases the nucleophilicity of the exocyclic amino group compared to aniline. However, the amino group, being a strong electron-donating group through resonance, counteracts this effect to some extent. The presence of a chlorine atom at the 5-position further withdraws electron density through its inductive effect, while the methyl isonicotinate group at the 4-position also contributes to the overall electronic profile. This complex interplay of electronic effects governs the propensity of the amino group to participate in various chemical transformations.

Key Reactions of the Amino Group

The primary amino group of this compound is a versatile functional handle that can undergo a variety of chemical modifications, including acylation, alkylation, sulfonation, and diazotization.

Acylation

Acylation of the amino group is a fundamental transformation for the synthesis of amides. This reaction typically proceeds by treating the parent amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Table 1: Summary of Acylation Reactions

| Acylating Agent | Product | Typical Reaction Conditions | Yield (%) | Reference |

| Acetic Anhydride | N-(5-chloro-4-methylpyridin-2-yl)acetamide | Acetic anhydride (excess), 45 °C, 2.5 h | 96 | [1] |

| Chloroacetyl chloride | 2-chloro-N-pyridin-2-yl-acetamide | Ethylene dichloride, Microwave, 80 °C, 5 min | 97 | [2] |

| 4-(N,N-dimethylcarbamimidoyl)benzoyl chloride | N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)benzoylamino]-5-methoxybenzamide | Toluene, 80-85 °C, 3 h | Not specified | [3] |

Experimental Protocol: Synthesis of N-(5-chloro-4-methylpyridin-2-yl)acetamide [1][4]

This protocol is adapted from the acetylation of the closely related 2-amino-5-chloro-4-methylpyridine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloro-4-methylpyridine (1.0 eq) in an excess of acetic anhydride.

-

Reaction Execution: Heat the reaction mixture to 45 °C and stir for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Acylation Reaction Workflow

Alkylation

Alkylation of the amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This reaction is typically achieved by treating the amine with an alkyl halide. The reaction can sometimes lead to over-alkylation, yielding a mixture of products.

No specific quantitative data for the alkylation of this compound or 2-amino-5-chloropyridine was found in the provided search results. The following is a general protocol based on common organic chemistry practices.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add a base, such as potassium carbonate or sodium hydride (1.1-1.5 eq), to the solution to deprotonate the amino group. Stir the mixture for a short period.

-

Reaction Execution: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture. Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Alkylation Reaction Workflow

Sulfonylation

The reaction of the amino group with a sulfonyl chloride in the presence of a base yields a sulfonamide. This functional group is a key pharmacophore in many drug molecules.

Table 2: Summary of Sulfonylation Reactions

| Sulfonylating Agent | Product | Typical Reaction Conditions | Yield (%) | Reference |

| Benzenesulfonyl chloride | N-(5-chloropyrimidin-2-yl)benzenesulfonamide | Pyridine, Acetone | Good to excellent | [5] |

| 2-Ethoxy-5-(pyridine-2-caboxamido)benzene-1-sulfonyl chloride | 2-Ethoxy-5-(pyridine-2-carboxamido)benzenesulfonamide derivative | Not specified | Not specified | [6] |

Experimental Protocol: General Procedure for N-Sulfonylation [5]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a suitable solvent (e.g., acetone) and a base (e.g., pyridine).

-

Addition of Reagent: Cool the solution in an ice bath and add the sulfonyl chloride (1.0-1.1 eq) dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Pour the reaction mixture into cold water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude sulfonamide can be purified by recrystallization.

Sulfonylation Reaction Workflow

Diazotization

The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently transformed into a variety of functional groups through reactions such as the Sandmeyer reaction.[7][8]

Table 3: Summary of Diazotization and Subsequent Reactions

| Reagent 1 | Reagent 2 | Product | Typical Reaction Conditions | Yield (%) | Reference |

| NaNO₂, HCl | CuCl | 2,5-dichloropyridine | Diazotization: <5 °C; Sandmeyer: 50 °C | Not specified | [4][9] |

| NaNO₂, HBF₄ | Heat | 2-amino-5-fluoropyridine (from 2-amino-5-nitropyridine after reduction and acetylation) | Diazotization: 25 °C, 1.5 h; Schiemann: 110 °C | 87 (diazotization), 65 (Schiemann) | [1] |

Experimental Protocol: Diazotization and Sandmeyer Reaction for the Synthesis of 2,5-Dichloropyridine (from 2-amino-5-chloropyridine) [4][9]

-

Preparation of Diazonium Salt: In a beaker, prepare a paste of 5-amino-2-acetylamidopyridine (a protected form of the amine) with water and sodium nitrite. In a separate beaker, prepare a solution of concentrated hydrochloric acid in water and cool it in an ice-salt bath to below 5 °C. Slowly add the amine-nitrite paste to the cold acid solution while maintaining the temperature below 5 °C. After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper and then remove the excess with urea.

-

Sandmeyer Reaction: In a separate flask, prepare a cold solution of cuprous chloride in concentrated hydrochloric acid. Slowly pour the freshly prepared diazonium salt solution into the cold cuprous chloride solution. A complex will precipitate.

-

Decomposition and Isolation: Allow the mixture to stand at room temperature for 30 minutes, then heat it in a water bath to 50 °C to decompose the complex, which is observed by the evolution of nitrogen gas.

-

Work-up and Purification: After the gas evolution ceases, neutralize the solution to pH 5 with anhydrous sodium carbonate and filter while hot. The filtrate is then acidified with concentrated hydrochloric acid and refluxed. After cooling, the solution is made alkaline with sodium carbonate to precipitate the product, which is then collected by filtration.

Diazotization and Sandmeyer Reaction

Conclusion

The amino group of this compound serves as a crucial handle for a wide range of chemical transformations, enabling the synthesis of diverse derivatives with potential applications in drug discovery and materials science. This guide has provided an overview of the key reactions—acylation, alkylation, sulfonation, and diazotization—supported by experimental protocols adapted from closely related analogs. Researchers can utilize this information as a starting point for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary for the specific target molecule. The provided workflows and data tables offer a structured framework for planning and executing these important chemical modifications.

References

- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. tdcommons.org [tdcommons.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. Page loading... [guidechem.com]

Investigating the Structure-Activity Relationship of Methyl 2-amino-5-chloroisonicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl 2-amino-5-chloroisonicotinate derivatives, a promising scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibition and oncology. By examining the impact of various structural modifications on biological activity, this document aims to furnish researchers with the foundational knowledge to design and synthesize more potent and selective drug candidates.

Core Structure and Rationale

The this compound core represents a privileged scaffold in medicinal chemistry. The 2-aminopyridine moiety is a well-established hinge-binding motif for many protein kinases, while the substitution pattern on the pyridine ring offers multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The chloro substituent at the 5-position and the methyl ester at the 4-position are key features that can be strategically modified to probe the chemical space around the kinase active site.

Quantitative Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative biological data for a series of 2-aminopyridine derivatives, which serve as a basis for inferring the SAR of this compound analogs. The data is compiled from various studies on related heterocyclic kinase inhibitors.

Table 1: Kinase Inhibitory Potency and Antiproliferative Activity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives [1]

| Compound ID | CDK4 Ki (nM) | CDK6 Ki (nM) | CDK1 Ki (µM) | CDK2 Ki (µM) | CDK7 Ki (µM) | CDK9 Ki (µM) | MV4-11 GI50 (nM) |

| 1 | 78 | 34 | >5 | >5 | >5 | >5 | 23 |

| 2 | 83 | 5 | >5 | >5 | >5 | >5 | 32 |

| Palbociclib | 3 | 27 | >5 | >5 | >5 | >5 | 50 |

Table 2: Anticancer Activity of Amino Chalcone Derivatives against Human Cancer Cell Lines [2]

| Compound ID | MGC-803 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

| 13c | - | - | - |

| 13d | - | - | - |

| 13e | 1.52 | 1.83 | 2.54 |

| 13f | - | - | - |

| 13g | - | - | - |

| 5-Fu | - | - | - |

Table 3: Antiproliferative Activity of Triazole-Based Derivatives [3]

| Compound | HT-29 IC50 (µM) | A-549 IC50 (µM) | MCF-7 IC50 (µM) | HEK-293 IC50 (µM) |

| 14 | >100 | >100 | 4-12 | >100 |

| 15 | >100 | >100 | 4-12 | >100 |

| 16 | >100 | >100 | 4-12 | >100 |

| 17 | ~10 | ~10 | 4-12 | >100 |

| 18 | >100 | >100 | >100 | >100 |

| 19 | ~10 | ~10 | 4-12 | >100 |

| 20 | ~10 | ~10 | 4-12 | >100 |

| 21 | >100 | >100 | 4-12 | >100 |

| 22 | >100 | >100 | 4-12 | >100 |

| 23 | >100 | >100 | 4-12 | >100 |

| 24 | ~10 | ~10 | 4-12 | >100 |

| 25 | ~10 | ~10 | 4-12 | >100 |

| 26 | ~10 | ~10 | 4-12 | >100 |

| Sorafenib | - | - | - | - |

| BMS-8 | - | - | - | - |

Note: Specific IC50 values for some compounds in Table 2 were not explicitly provided in the source material but were described as showing moderate to good activity.

Experimental Protocols

General Synthesis of 2-Aminopyridine Derivatives

A common synthetic route to 2-aminopyridine derivatives involves a Suzuki-Miyaura coupling reaction.[4] This method allows for the efficient introduction of various aryl or heteroaryl substituents.

Microwave-Assisted Suzuki-Miyaura Coupling: [4]

-